Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-phenyl-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-11-7-10-8-14-13-12-10/h1-5,8,11H,6-7H2 |
InChI Key |
TWJDEAJACCKSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of benzylamine with a thiadiazole precursor. One common method includes the reaction of benzylamine with 1,2,3-thiadiazole-4-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole rings .
Scientific Research Applications
Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential antitumor activity, suggesting its use in cancer therapy.
Mechanism of Action
The mechanism of action of Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine
Structural Differences : Replaces the benzyl group with a hexyl chain (C₆H₁₃–).
Molecular Formula : C₉H₁₇N₃S (vs. C₉H₉N₃S for the benzyl analog).
Key Properties :
- Lipophilicity : Higher logP due to the aliphatic hexyl chain, increasing hydrophobicity compared to the aromatic benzyl group.
- Synthesis : Likely synthesized via nucleophilic substitution between 4-(chloromethyl)-1,2,3-thiadiazole and hexylamine under reflux conditions, similar to methods described for thiourea derivatives .
4-(1,2,3-Thiadiazol-4-yl)aniline
Structural Differences : Primary amine with a thiadiazole ring directly attached to an aniline moiety.
Molecular Formula : C₈H₇N₃S.
Key Properties :
- Reactivity : The primary amine group enables conjugation reactions (e.g., with isothiocyanates) to form thioureas or heterocyclic derivatives, as demonstrated in the synthesis of 1,3,5-triazinane-2-thiones .
- Electronic Effects : The electron-withdrawing thiadiazole ring reduces the basicity of the aniline nitrogen compared to benzylamine analogs.
- Biological Activity : Aniline derivatives are precursors to bioactive molecules, such as antiproliferative agents targeting kinase pathways .
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine
Structural Differences : Incorporates a thiazole ring (one sulfur, one nitrogen) and a benzodioxin group.
Key Properties :
- Electronic Profile : The benzodioxin moiety is electron-rich, contrasting with the electron-deficient thiadiazole. This may alter binding affinity in biological targets.
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Structural Differences: Combines benzothiazole and tetrahydrothienopyridine rings with a benzyl group. Key Properties:
- Solubility: The tetrahydrothienopyridine ring may enhance aqueous solubility relative to simpler thiadiazole derivatives .
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
